(Naphthalen-2-ylmethyl)triphenylphosphonium bromide

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromomethylnaphthalene with triphenylphosphine. This reaction is typically carried out in a solvent such as toluene, under reflux conditions . The product is then isolated by filtration and washed with petroleum ether .Molecular Structure Analysis

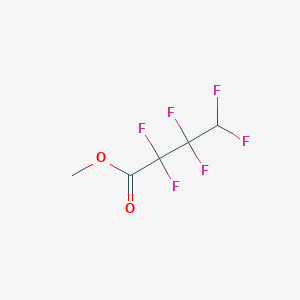

The molecular formula of “(Naphthalen-2-ylmethyl)triphenylphosphonium bromide” is C29H24BrP, and its molecular weight is 483.4 g/mol.Scientific Research Applications

Halogenation Reactions

- The compound has been involved in studies related to halogenation reactions. For instance, it has been used in the synthesis of gold(III) systems and bromogold(I) complexes, demonstrating its utility in complex halogenation processes (Taouss & Jones, 2011).

Synthesis of Phosphonium Salts

- Research on the synthesis and structure of mono- and bisphosphonium salts derived from 1,8-bis(diphenylphosphino)naphthalene has been conducted, highlighting the compound's role in creating new phosphonium salts with potential applications in various fields (Owsianik et al., 2013).

Phosphonium Ion Formation

- Studies on the preparation and structure of phosphonium ions with intramolecular P ← N coordination, involving compounds related to (Naphthalen-2-ylmethyl)triphenylphosphonium bromide, have been conducted. These studies provide insights into novel diphosphonium salts and ionomers containing backbone hypervalent phosphorus (Carré et al., 2000).

Hydrophosphination Reactions

- The compound has been used in hydrophosphination reactions of alkenes under photocatalytic conditions, leading to homologated alkenes. This showcases its potential in facilitating significant chemical reactions (Levin & Dilman, 2020).

Optically Active Dimers Synthesis

- It has been utilized in the synthesis of new enantiomerically pure binaphthyl derivatives, which are crucial in creating optically active tetrathiafulvalene and tetracyano-9, 10-anthraquinodimethane dimers. These derivatives have applications in material science and electronics (Gómez et al., 2000).

Anticancer Agent Synthesis

- Research has also been conducted on the synthesis of 2-Naphthaleno trans-stilbenes and cyanostilbenes as anticancer agents. This indicates the compound's potential in the development of novel cancer therapies (Madadi et al., 2018).

Fluorescent Probes Development

- The compound has been used in the development of two-photon probes for biothiols based on arylsulfonyl azides. This demonstrates its application in biological imaging and sensing (Singha et al., 2013).

Ionic Liquid Applications

- It has been involved in the study of ionic liquid halide nucleophilicity for the cleavage of ethers, a green protocol for the regeneration of phenols from ethers, suggesting its role in environmentally friendly chemical processes (Boovanahalli et al., 2004).

Antibacterial Agent Development

- The compound has been used in synthesizing novel thiophen-2(5H)-ones as tyrosyl-tRNA synthetase inhibitors, which have applications as antibacterial agents (Sun et al., 2014).

Selective Sensing of Iron Ions

- It has played a role in the design of efficient ratiometric fluorescent Fe(3+) probes, which are important for detecting mitochondrial Fe(3+) in living cells (Chen et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

naphthalen-2-ylmethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24P.BrH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMALTLZROJLLJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381665 | |

| Record name | [(Naphthalen-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Naphthalen-2-ylmethyl)triphenylphosphonium bromide | |

CAS RN |

35160-95-3 | |

| Record name | [(Naphthalen-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-NAPHTHYLMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)

![4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride](/img/structure/B1350611.png)

![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)